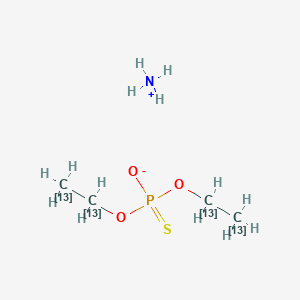

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phosphorothioic acid, where the oxygen atoms are replaced with sulfur atoms, and it is labeled with carbon-13 isotopes. This compound is often utilized in studies involving enzyme inhibitors and as a reference standard in various analytical applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl Thiophosphate-13C4 Ammonium Salt typically involves the reaction of diethyl phosphorochloridothioate with an appropriate ammonium salt under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.

Substitution: This compound can participate in substitution reactions, where the diethyl groups can be replaced with other alkyl or aryl groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used

Major Products:

Oxidation: The major products of oxidation reactions are sulfoxides and sulfones.

Substitution: The major products of substitution reactions are the corresponding alkyl or aryl phosphorothioates

科学研究应用

Enzyme Inhibition Studies

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is widely employed in enzyme inhibition studies. It acts as an inhibitor for various enzymes, particularly phosphatases and kinases. The compound binds to the active sites of these enzymes, leading to reversible or irreversible inhibition depending on the specific enzyme and conditions used. This property allows researchers to investigate metabolic pathways and identify potential therapeutic targets.

Pharmacokinetics

In pharmacokinetic studies, this compound serves as a tracer to track the metabolism and distribution of phosphorothioate drugs within biological systems. Researchers utilize its stable isotope labeling to obtain insights into absorption rates and metabolic pathways, which can inform drug design and development.

Analytical Chemistry

This compound is used as a reference standard in analytical chemistry. It is particularly useful for quantifying phosphorothioate compounds through techniques such as isotope dilution mass spectrometry. The stable isotope labeling enhances the accuracy and reliability of analytical results.

Case Studies and Research Findings

Several studies have documented the applications and biological activity of this compound:

- Enzyme Activity Inhibition : One study demonstrated that this compound effectively inhibits specific phosphatases, leading to altered signaling pathways in cellular models. Kinetic assays were employed to quantify enzyme activity before and after treatment with varying concentrations of the compound.

- Pharmacokinetic Tracing : In a pharmacological study, researchers utilized this compound to trace drug metabolism in animal models. The findings provided critical information about absorption rates and metabolic pathways that could inform future drug design.

作用机制

The mechanism of action of O,O-Diethyl Thiophosphate-13C4 Ammonium Salt involves its interaction with enzyme active sites. The compound acts as an inhibitor by binding to the active site of enzymes such as phosphatases and kinases, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .

相似化合物的比较

O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt: Similar in structure but contains an additional sulfur atom.

Diethyl Phosphate-13C4 Sodium Salt: Lacks the sulfur atoms present in O,O-Diethyl Thiophosphate-13C4 Ammonium Salt

Uniqueness: this compound is unique due to its specific labeling with carbon-13 isotopes, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques that require stable isotope labeling .

生物活性

O,O-Diethyl Thiophosphate-13C4 Ammonium Salt is a stable isotope-labeled compound primarily utilized in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is a derivative of phosphorothioic acid and is characterized by the replacement of oxygen atoms with sulfur atoms, along with the incorporation of carbon-13 isotopes. Its unique structure allows it to serve as a valuable tool in enzyme inhibition studies, pharmacokinetics, and analytical chemistry.

This compound has the following chemical identifiers:

- CAS Number : 1330162-89-4

- Molecular Formula : C6H14N1O4PS

- Melting Point : 148-150 °C

The synthesis of this compound typically involves the reaction of diethyl phosphorochloridothioate with an ammonium salt under controlled conditions, often utilizing solvents such as dichloromethane or chloroform. The process requires careful temperature management to ensure complete reaction and purity of the final product .

The biological activity of this compound is largely attributed to its role as an enzyme inhibitor. It interacts with specific enzymes such as phosphatases and kinases by binding to their active sites, which can lead to both reversible and irreversible inhibition depending on the enzyme involved. This mechanism is crucial for understanding how this compound can affect various biochemical pathways.

Applications in Scientific Research

This compound is employed in multiple research areas:

- Enzyme Inhibition Studies : It is used to investigate the inhibition mechanisms of various enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.

- Pharmacokinetics : The compound serves as a tracer in pharmacokinetic studies, allowing researchers to track the metabolism and distribution of phosphorothioate drugs within biological systems .

- Analytical Chemistry : It acts as a reference standard for quantifying phosphorothioate compounds using techniques like isotope dilution mass spectrometry .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

- Enzyme Activity Inhibition : A study demonstrated that this compound effectively inhibits certain phosphatases, leading to altered signaling pathways in cellular models. The inhibition was quantified using kinetic assays that measured enzyme activity before and after treatment with varying concentrations of the compound.

- Pharmacokinetic Tracing : In pharmacological research, O,O-Diethyl Thiophosphate-13C4 was utilized to trace drug metabolism in animal models, revealing important information about absorption rates and metabolic pathways that could inform future drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Primary Use |

|---|---|---|

| O,O-Diethyl Thiophosphate | Contains sulfur instead of oxygen | Enzyme inhibition studies |

| O,O-Diethyl Dithiophosphate | Additional sulfur atom present | Similar applications in enzyme inhibition |

| Diethyl Phosphate | Lacks sulfur atoms | General reference standard in analytical chemistry |

The comparison highlights how this compound stands out due to its stable isotope labeling, making it particularly useful for NMR studies and other analytical techniques requiring precise quantification .

属性

IUPAC Name |

azanium;di((1,2-13C2)ethoxy)-oxido-sulfanylidene-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS.H3N/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);1H3/i1+1,2+1,3+1,4+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKZCJDWXXWNU-UJNKEPEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)([O-])OCC.[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]OP(=S)([O-])O[13CH2][13CH3].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。